Physicochemical Distinctiveness: logP and Predicted Solubility Profile vs. 7-Alkoxy Coumarin Comparators
The target compound displays a calculated logP of 4.51 and an estimated logSw of -4.69, as derived from its SMILES structure (CCCCOc1cc2c(cc1[Cl])C(C)=C(CC(=O)OC)C(=O)O2) . This lipophilicity is substantially higher than that of the 7-methoxy analog (6-chloro-7-methoxy-4-methylcoumarin, estimated logP ~2.8) and the 7-ethoxy analog (estimated logP ~3.3) . The elevated logP of the 7-butoxy derivative translates to an approximately 50-fold increase in predicted membrane partitioning compared to the 7-methoxy variant, directly impacting cellular permeability and protein-binding propensity.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.51; logSw = -4.69 |
| Comparator Or Baseline | 7-methoxy analog: est. logP ~2.8; 7-ethoxy analog: est. logP ~3.3 |
| Quantified Difference | Delta logP = +1.7 vs. 7-methoxy; Delta logP = +1.2 vs. 7-ethoxy |
| Conditions | In silico prediction using ChemDiv's internal algorithm based on SMILES structure (CCCCOc1cc2c(cc1[Cl])C(C)=C(CC(=O)OC)C(=O)O2) |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and nonspecific protein binding; a 1.7 logP unit increase over the 7-methoxy analog predicts a >10-fold difference in cellular uptake, making the target compound more suitable for intracellular target engagement assays but also requiring careful solubility management.
